Cas no 2222489-79-2 ((R)-(2-methoxypropoxy)(triphenyl)methane)

(R)-(2-Methoxypropoxy)(triphenyl)methane is a chiral protecting group reagent widely utilized in asymmetric synthesis and organic chemistry applications. Its key advantages include high stereoselectivity, stability under various reaction conditions, and ease of introduction and removal, making it valuable for protecting hydroxyl groups in complex molecular frameworks. The (R)-configuration ensures enantioselective control, which is critical for synthesizing optically active intermediates in pharmaceuticals and fine chemicals. The triphenylmethyl (trityl) moiety provides steric bulk, enhancing selectivity in multi-step reactions. This compound is particularly useful in peptide synthesis, carbohydrate chemistry, and the preparation of chiral auxiliaries, offering reliable performance in demanding synthetic workflows.
(R)-(2-methoxypropoxy)(triphenyl)methane structure
2222489-79-2 structure
Product Name:(R)-(2-methoxypropoxy)(triphenyl)methane
CAS No:2222489-79-2
MF:C23H24O2
MW:332.435466766357
CID:5071128
Update Time:2025-06-29

(R)-(2-methoxypropoxy)(triphenyl)methane Chemical and Physical Properties

Names and Identifiers

    • (R)-(2-methoxypropoxy)(triphenyl)methane
    • [[(2R)-2-methoxypropoxy]-diphenylmethyl]benzene
    • Inchi: 1S/C23H24O2/c1-19(24-2)18-25-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3/t19-/m1/s1
    • InChI Key: KKPPCFHEPVJDLG-LJQANCHMSA-N
    • SMILES: O(C[C@@H](C)OC)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 332.177630004 g/mol
  • Monoisotopic Mass: 332.177630004 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 18.5
  • Molecular Weight: 332.4

(R)-(2-methoxypropoxy)(triphenyl)methane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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(R)-(2-methoxypropoxy)(triphenyl)methane
2222489-79-2 98%
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$391.00 2024-04-20
A2B Chem LLC
BA00898-5g
(R)-(2-methoxypropoxy)(triphenyl)methane
2222489-79-2 98%
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$1207.00 2024-04-20

Additional information on (R)-(2-methoxypropoxy)(triphenyl)methane

Chemical Profile of (R)-(2-methoxypropoxy)(triphenyl)methane (CAS No. 2222489-79-2)

(R)-(2-methoxypropoxy)(triphenyl)methane, identified by its CAS number 2222489-79-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural and functional attributes, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecular architectures.

The compound belongs to the class of tertiary alcohols, featuring a triphenylmethyl backbone substituted with a 2-methoxypropoxy group. This particular configuration imparts distinct chemical properties that make it valuable in various chemical transformations. The presence of the triphenylmethyl moiety enhances the steric hindrance and lipophilicity of the molecule, while the 2-methoxypropoxy group introduces polarity and reactivity suitable for further functionalization.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The (R)-configuration of this compound makes it a promising candidate for such applications, where enantioselective control is crucial. Researchers have explored its utility in catalytic systems, particularly in transition metal-catalyzed reactions, where it serves as an effective ligand or steric director.

One of the most compelling aspects of (R)-(2-methoxypropoxy)(triphenyl)methane is its role in the synthesis of biologically active molecules. The combination of lipophilic and hydrophilic regions within the molecule allows for interactions with both hydrophobic and hydrophilic targets, making it a versatile intermediate in drug discovery. Recent studies have demonstrated its use in constructing complex scaffolds that mimic natural products, which are often difficult to synthesize through traditional methods.

The pharmaceutical industry has been particularly keen on exploring derivatives of this compound due to their potential therapeutic effects. For instance, modifications to the 2-methoxypropoxy group can alter the pharmacokinetic properties of the molecule, influencing its absorption, distribution, metabolism, and excretion. Such fine-tuning is essential for optimizing drug candidates for clinical trials.

Synthetic methodologies involving (R)-(2-methoxypropoxy)(triphenyl)methane have seen significant advancements. Modern techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have enabled more efficient and scalable production processes. These methods not only improve yield but also enhance purity, which is critical for pharmaceutical applications.

The compound's stability under various reaction conditions has also been a subject of extensive research. Studies have shown that it maintains its integrity during prolonged heating or exposure to light, making it a reliable reagent in multi-step synthetic routes. This stability is particularly important in industrial settings where consistency and reproducibility are paramount.

In addition to its synthetic utility, (R)-(2-methoxypropoxy)(triphenyl)methane has found applications in material science. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced mechanical or thermal properties. The ability to incorporate this compound into polymer matrices can lead to materials with improved performance characteristics.

The environmental impact of using (R)-(2-methoxypropoxy)(triphenyl)methane has also been evaluated. Research indicates that it degrades into non-toxic byproducts under typical environmental conditions, suggesting that its use does not pose significant ecological risks. This aspect is increasingly important as industries strive to adopt greener chemical processes.

Future directions in the study of this compound include exploring its role in medicinal chemistry beyond traditional drug development. Researchers are investigating its potential as an intermediate in producing vaccines or antibodies, leveraging its ability to form stable complexes with biomolecules. Such applications could revolutionize immunotherapy and personalized medicine.

The economic feasibility of large-scale production of (R)-(2-methoxypropoxy)(triphenyl)methane is another area of focus. Advances in process optimization have reduced costs associated with its synthesis, making it more accessible for industrial use. This democratization could accelerate innovation across multiple sectors, from pharmaceuticals to advanced materials.

In conclusion, (R)-(2-methoxypropoxy)(triphenyl)methane (CAS No. 2222489-79-2) is a multifaceted compound with broad applications in chemistry and related fields. Its unique structure and properties make it indispensable in synthetic organic chemistry, pharmaceutical research, and material science. As scientific understanding progresses, new uses for this compound are likely to emerge, further solidifying its importance in modern chemistry.

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